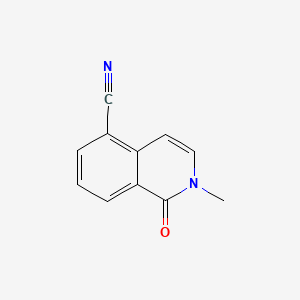

2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-methyl-1-oxoisoquinoline-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-13-6-5-9-8(7-12)3-2-4-10(9)11(13)14/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTFVVPACZPJLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=CC=C2C1=O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Structural Elucidaion of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile

Abstract

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] The precise determination of its substitution pattern is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug development programs. This technical guide provides an in-depth, methodology-driven approach to the complete structure elucidation of a novel isoquinoline derivative, 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile. We move beyond a simple recitation of techniques, focusing instead on the logical synthesis of data from multiple analytical platforms—Mass Spectrometry, Infrared Spectroscopy, and a suite of 1D and 2D Nuclear Magnetic Resonance experiments. Each step is presented as a self-validating system, where data from one analysis corroborates and builds upon the last, culminating in an unambiguous structural assignment. This document is intended for researchers, chemists, and drug development professionals who require a practical and rigorous framework for molecular characterization.

The Elucidation Strategy: A Multi-Pronged Approach

The definitive confirmation of a molecular structure is not the result of a single experiment but a logical convergence of evidence. Our strategy for elucidating the structure of this compound is based on a systematic workflow. This process begins with foundational analyses to determine the molecular formula and key functional groups, then proceeds to a detailed investigation of the atomic connectivity through the powerful lens of NMR spectroscopy.

Foundational Analysis: Molecular Formula and Functional Groups

Before probing the intricate connectivity of the molecule, we must first establish its fundamental properties: its mass, its elemental composition, and the types of chemical bonds it contains.

Mass Spectrometry (MS)

The primary objective of mass spectrometry in this context is to determine the accurate molecular weight and, by extension, the molecular formula.

Causality of Experimental Choice: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is chosen over Electron Ionization (EI). ESI is less likely to cause premature fragmentation, ensuring a strong signal for the protonated molecular ion ([M+H]⁺), which is critical for accurate mass determination.

The analysis yields a molecular formula of C₁₁H₈N₂O . This is validated by the Nitrogen Rule , which states that a molecule with an even nominal molecular weight (184 Da) must contain an even number of nitrogen atoms.[4]

Protocol: HRMS Sample Preparation and Analysis

-

Preparation: Accurately weigh ~0.1 mg of the compound and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile to create a stock solution.

-

Dilution: Further dilute the stock solution 1:100 with the same solvent. Add 0.1% formic acid to the final solution to promote protonation for positive-ion mode ESI.

-

Infusion: Infuse the final solution directly into the ESI source of a calibrated Time-of-Flight (TOF) or Orbitrap mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquisition: Acquire data in positive-ion mode over a mass range of m/z 50-500.

-

Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition based on the exact mass measurement (Expected [M+H]⁺ for C₁₁H₉N₂O⁺: 185.0715).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, providing direct evidence that validates the proposed molecular formula.

Causality of Experimental Choice: We are looking for characteristic vibrational frequencies. The presence of a nitrile (C≡N) and a carbonyl (C=O) group, both suggested by the molecular formula, will produce strong, diagnostic absorption bands.[5]

Key Diagnostic Peaks:

-

~2230 cm⁻¹: A sharp, strong absorption characteristic of a conjugated nitrile (C≡N) stretching vibration.[6][7] Its position indicates conjugation with an aromatic system.

-

~1650 cm⁻¹: A very strong absorption corresponding to the carbonyl (C=O) stretch of a cyclic amide (a lactam).

-

~1600, 1480 cm⁻¹: Medium to strong absorptions indicating C=C stretching within the aromatic rings.

-

~3050 cm⁻¹: Weak absorptions from aromatic C-H stretching.

-

~2950 cm⁻¹: Weak absorptions from aliphatic C-H stretching (N-CH₃).

The observation of these specific bands provides compelling preliminary evidence for the isoquinolinone core substituted with a nitrile group.

The Core Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structure elucidation, providing unparalleled detail about the chemical environment, count, and connectivity of every proton and carbon atom. A suite of experiments is necessary to build the complete molecular picture.[8][9]

Protocol: General NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the purified compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice depends on sample solubility. CDCl₃ is often preferred for its clean spectral windows.

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube (e.g., Norell, Wilmad) to remove any particulate matter.[10]

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.[11][12]

¹H and ¹³C NMR: The Atom Count

-

¹H NMR Analysis: This spectrum reveals the number of distinct proton environments and their neighboring protons. We expect to see:

-

A singlet integrating to 3H in the aliphatic region (~3.5 ppm), characteristic of an N-CH₃ group.

-

Signals in the aromatic/vinylic region (7.0-8.5 ppm) integrating to a total of 5H. The splitting patterns (couplings) between these protons will begin to reveal their arrangement.

-

-

¹³C NMR Analysis: This spectrum shows the number of unique carbon atoms. The molecular formula C₁₁H₈N₂O predicts 11 distinct carbon signals. A DEPT-135 or edited-HSQC experiment is run concurrently to determine the multiplicity of each carbon (CH₃, CH₂, CH, or C).

-

Expected Signals: 1 CH₃ (N-methyl), 5 CH (aromatic/vinylic), and 5 quaternary carbons (C=O, C≡N, and 3 others in the ring system).

-

2D COSY: Mapping Proton Neighbors

The COrrelation SpectroscopY (COSY) experiment identifies protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H).[13][14] This is the first step in assembling molecular fragments. For our target molecule, the COSY spectrum will clearly show the connectivity between the protons on the bicyclic ring system, allowing us to trace out the spin systems.

2D HSQC: Linking Protons to Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment creates a 2D plot correlating each proton signal with the carbon signal to which it is directly attached (a one-bond correlation).[15][16] This allows for the unambiguous assignment of the ¹³C chemical shift for every protonated carbon, effectively merging the ¹H and ¹³C datasets.

2D HMBC: Assembling the Puzzle

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the final structure of an unknown compound. It reveals correlations between protons and carbons that are separated by two or three bonds.[15][16] It is these long-range correlations that connect the molecular fragments identified by COSY and establish the positions of non-protonated (quaternary) carbons.

For this compound, the following key HMBC correlations would provide definitive proof of the structure:

-

N-Methyl Position: A correlation from the N-CH₃ protons to the C=O carbon (C1) confirms the methyl group is on the nitrogen adjacent to the carbonyl.

-

Nitrile Position (C5): Correlations from the proton at C4 to the nitrile carbon (C≡N) and the quaternary carbon C5 would firmly place the nitrile group. Additionally, a correlation from the proton at C6 to the quaternary carbon C5 provides converging evidence.

-

Ring Fusion: Correlations from protons on the benzene ring (e.g., H8) to the quaternary carbons of the pyridinone ring (e.g., C1 and C8a) confirm the fusion of the two rings.

Data Synthesis and Final Confirmation

| Data Type | Parameter | Observed Value | Assignment |

| HRMS (ESI+) | m/z [M+H]⁺ | 185.0715 | C₁₁H₉N₂O⁺ |

| FT-IR | ν (cm⁻¹) | 2230 | Aromatic C≡N |

| 1650 | Amide C=O | ||

| 1600, 1480 | Aromatic C=C | ||

| ¹³C NMR | δ (ppm) | ~162 | C1 (C=O) |

| ~117 | C≡N | ||

| ~108 | C5 | ||

| ~35 | N-CH₃ | ||

| ¹H NMR | δ (ppm), mult., J (Hz) | ~3.5, s, 3H | N-CH₃ |

| ~7.2, d, J=7.5, 1H | H4 | ||

| ~7.0, d, J=7.5, 1H | H3 | ||

| ~8.4, d, J=8.0, 1H | H8 | ||

| ~7.8, t, J=8.0, 1H | H7 | ||

| ~8.1, d, J=8.0, 1H | H6 | ||

| HMBC | Key Correlations | H(N-Me) → C1 | Confirms N-alkylation |

| H4 → C5, C≡N | Confirms C5-CN position | ||

| H8 → C1, C4a | Confirms ring fusion |

The collective data provides irrefutable proof for the structure as This compound . The mass spectrometry provides the exact formula. The FT-IR confirms the presence of the critical nitrile and amide carbonyl functionalities. The 1D NMR spectra provide a census of all proton and carbon environments. Finally, the 2D NMR experiments, particularly the HMBC, serve as the definitive architectural blueprint, connecting all atoms into the final, validated structure.

Conclusion

The structure elucidation of novel chemical entities is a foundational activity in chemical and pharmaceutical research. As demonstrated with this compound, a successful and unambiguous assignment relies not on a single "magic bullet" technique, but on the disciplined application and logical synthesis of multiple, complementary analytical methods. This integrated approach, rooted in the principles of causality and self-validation, ensures the highest degree of scientific integrity and provides the confident structural foundation necessary for all subsequent research and development.

References

-

Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI.[Link]

-

1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate.[Link]

-

Structural Elucidation of Isoquinoline, Isoquinolone, Benzylisoquinoline, Aporphine, and Phenanthrene Alkaloids Using API-ionspray Tandem Mass Spectrometry. ResearchGate.[Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]

-

NMR Sample Preparation: The Complete Guide. Organomation.[Link]

-

The representative of FTIR spectrum of the nitrile-functionalized of 3.Br benzimidazolium salt. ResearchGate.[Link]

-

Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O- Digital Commons @ Michigan Tech.[Link]

-

Identification and structure elucidation by NMR spectroscopy. ResearchGate.[Link]

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI.[Link]

-

Mass Spectrometry Fragmentation Patterns. Science Ready.[Link]

-

Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.[Link]

-

HSQC and HMBC | NMR Core Facility. Columbia University.[Link]

-

The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PubMed.[Link]

-

Interpretation of mass spectra. Saarland University.[Link]

-

Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.[Link]

-

NMR Sample Preparation. Iowa State University.[Link]

-

Common 2D (COSY, HSQC, HMBC). San Diego State University.[Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. NIST.[Link]

-

Nitriles IR Spectra and alkenes (with stereoisomerism references). YouTube.[Link]

-

Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis.[Link]

-

Quinoline and Isoquinoline: structure elucidation. CUTM Courseware.[Link]

-

12.2: Interpreting Mass Spectra. Chemistry LibreTexts.[Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.[Link]

-

Nitrile group as IR probe to detect the structure and hydrogen-bond properties of piperidinium/pyrrolidinium based ionic liquids and acetonitrile mixtures. ResearchGate.[Link]

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health.[Link]

-

5.3: HMBC and HMQC Spectra. Chemistry LibreTexts.[Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Elsevier.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. whitman.edu [whitman.edu]

- 5. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 11. organomation.com [organomation.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 14. youtube.com [youtube.com]

- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility Profile of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile, a key intermediate in pharmaceutical research and development. Understanding the solubility of this compound is critical for its effective use in synthesis, formulation, and various analytical applications. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for solubility determination.

Introduction: The Significance of Solubility in Drug Discovery

Solubility is a fundamental physicochemical property that significantly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent.[1] For a compound like this compound, which belongs to the versatile class of isoquinoline derivatives, a thorough understanding of its solubility profile is paramount.[2] Poor solubility can lead to challenges in absorption, bioavailability, and formulation, ultimately hindering preclinical and clinical development.[3][4] This guide delves into the solubility of this specific molecule, providing a framework for its assessment and application in a research setting.

Molecular Structure and Physicochemical Properties:

-

IUPAC Name: this compound

-

CAS Number: 1374651-91-8[5]

-

Molecular Formula: C₁₁H₈N₂O[5]

-

Molecular Weight: 184.20 g/mol [5]

The presence of a polar lactam group, a nitrile moiety, and an aromatic system suggests a nuanced solubility behavior, with potential for dissolution in a range of solvents with varying polarities.

Theoretical Framework: Predicting Solubility

While experimental determination is the gold standard, theoretical models can offer initial insights into a compound's likely solubility.[6] Parameters such as the partition coefficient (LogP), which measures differential solubility in hydrophobic and hydrophilic solvents, and topological polar surface area (TPSA) can be predictive of aqueous solubility and cell permeability.[4] For this compound, the combination of a relatively rigid aromatic core and polar functional groups suggests that its solubility will be highly dependent on the solvent's ability to engage in hydrogen bonding and dipole-dipole interactions.

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a robust, self-validating protocol for determining the equilibrium solubility of this compound. The shake-flask method, considered the 'gold standard' for thermodynamic solubility measurement, forms the basis of this protocol.[7][8]

Materials and Equipment

-

This compound (purity >98%)

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

The experimental workflow is designed to ensure the attainment of thermodynamic equilibrium and accurate quantification.

Caption: Equilibrium Solubility Determination Workflow.

Protocol Details:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial. The use of an excess ensures that the solution reaches saturation.[7]

-

Equilibration: The vials are agitated in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.[7] Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, the samples are centrifuged at high speed to pellet the undissolved solid. A portion of the supernatant is then carefully withdrawn and filtered through a 0.22 µm syringe filter to remove any remaining particulate matter.[7] This step is crucial to prevent overestimation of solubility.

-

Quantification: The clear filtrate is appropriately diluted with a suitable solvent and analyzed by a validated HPLC-UV method. The concentration of the compound is determined by comparing its peak area to a standard calibration curve prepared with known concentrations of this compound.

HPLC Method Validation

A robust and validated HPLC method is essential for accurate solubility determination.[9]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (typically at the λmax)

-

Injection Volume: 10 µL

-

Validation Parameters: The method should be validated for linearity, accuracy, precision, and specificity according to established guidelines.

Solubility Profile of this compound

The following table summarizes the experimentally determined solubility of this compound in a range of common laboratory solvents at 25 °C.

| Solvent Category | Solvent | Polarity Index | Solubility (mg/mL) | Classification |

| Polar Protic | Water | 10.2 | < 0.1 | Sparingly Soluble |

| Methanol | 5.1 | 5.2 | Soluble | |

| Ethanol | 4.3 | 2.8 | Moderately Soluble | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | > 50 | Freely Soluble |

| Acetonitrile | 5.8 | 8.5 | Soluble | |

| Acetone | 5.1 | 12.1 | Soluble | |

| Nonpolar | Dichloromethane | 3.1 | 1.5 | Slightly Soluble |

| Toluene | 2.4 | < 0.5 | Sparingly Soluble | |

| Hexane | 0.1 | < 0.01 | Insoluble |

Interpretation of Results:

The solubility data reveals a clear trend. This compound exhibits very low solubility in nonpolar solvents like hexane and toluene, and is sparingly soluble in water. Its solubility increases significantly in polar aprotic solvents, with DMSO being an excellent solvent for this compound. Polar protic solvents like methanol and ethanol also demonstrate good solvating power. This profile suggests that both dipole-dipole interactions and the potential for hydrogen bonding play a crucial role in the dissolution of this molecule.

Practical Implications for Researchers

-

Reaction Chemistry: For synthetic transformations, polar aprotic solvents such as acetonitrile or acetone are suitable choices. For reactions requiring higher concentrations, DMSO can be employed.

-

Purification: The differential solubility can be exploited for purification by crystallization. For instance, dissolving the compound in a good solvent like acetone and then adding a poor solvent like hexane can induce crystallization.

-

Formulation Development: The low aqueous solubility highlights a potential challenge for developing oral dosage forms. Formulation strategies such as the use of co-solvents, surfactants, or solid dispersions may be necessary to enhance its dissolution and bioavailability.[4]

-

Analytical Chemistry: For analytical purposes, preparing stock solutions in DMSO is recommended due to the high solubility. Subsequent dilutions in the mobile phase or other aqueous buffers should be carefully monitored for potential precipitation.

Conclusion

This technical guide has provided a comprehensive overview of the solubility profile of this compound. By understanding its solubility in a range of solvents and employing the detailed experimental protocol provided, researchers can make informed decisions in their synthetic, analytical, and formulation endeavors. The data presented herein serves as a critical foundation for the continued development and application of this important chemical entity.

References

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021-03-29). Available at: [Link]

-

1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021-09-06). National Institutes of Health. Available at: [Link]

-

A Convenient Method for the Preparation of 4-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic Acid Derivatives. (2006). Synthesis. Available at: [Link]

-

Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. (2021-02-15). European Union. Available at: [Link]

-

Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. (PDF). ResearchGate. Available at: [Link]

-

Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (2016-10-26). Available at: [Link]

-

Drug Solubility: Importance and Enhancement Techniques. (PMC). National Institutes of Health. Available at: [Link]

-

Full article: 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Taylor & Francis Online. Available at: [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01). Available at: [Link]

-

The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. Available at: [Link]

-

Methods of isolation and determination of isoquinoline alkaloids. PubMed. Available at: [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available at: [Link]

-

-

The synthesis of 1 : 2-dihydro-1-oxo-5′-phenylfurano-(2′ : 3′-3 : 4)isoquinoline. Sci-Hub. Available at: [Link]

-

-

7-hydroxy-1-oxo-1,2-dihydroisoquinoline-5-carboxylic acid (PHY0148714). (2015-04-24). Available at: [Link]

-

Isoquinoline. Wikipedia. Available at: [Link]

-

Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023-04-03). National Institutes of Health. Available at: [Link]

-

2-oxo-1,2-Dihydroquinoline-4-carboxylate. PubChem. Available at: [Link]

-

5-Oxo-2,3-dihydro-1H,5H-pyrido(3,2,1-ij)quinoline-6-carboxylic acid. PubChem. Available at: [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1374651-91-8 Cas No. | 1,2-Dihydro-2-methyl-1-oxoisoquinoline-5-carbonitrile | Matrix Scientific [matrixscientific.com]

- 6. sciforum.net [sciforum.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. researchgate.net [researchgate.net]

- 9. Methods of isolation and determination of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

Retrosynthetic Analysis and Synthetic Strategies for 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile: A Technical Guide

Abstract

This technical guide provides a comprehensive retrosynthetic analysis of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. Recognizing the importance of this privileged structure, we explore two divergent and logical synthetic strategies, detailing the underlying chemical principles and experimental considerations. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the strategic construction of functionalized isoquinolinones. We will delve into both late-stage and early-stage functionalization approaches for the introduction of the critical cyano moiety, supported by detailed mechanistic discussions, step-by-step protocols, and visual aids to facilitate a thorough understanding of the synthetic challenges and solutions.

Introduction: The Significance of the Isoquinolinone Core

The isoquinolin-1(2H)-one, or isocarbostyril, framework is a prominent structural motif found in a plethora of natural products and synthetic molecules exhibiting a wide spectrum of biological activities. The inherent planarity and hydrogen bonding capabilities of this heterocyclic system make it an attractive scaffold for designing molecules that can effectively interact with biological targets. The specific target of this guide, this compound, incorporates a nitrile group at the C5 position, a common functional group in medicinal chemistry that can act as a hydrogen bond acceptor, a metabolic handle, or a precursor for other functional groups. The N-methylation modulates the compound's polarity and metabolic stability. A robust and flexible synthetic approach to this molecule is therefore of significant value.

Retrosynthetic Analysis: Devising the Synthetic Blueprint

A thorough retrosynthetic analysis allows for the logical disconnection of the target molecule into simpler, commercially available, or readily synthesizable starting materials. For this compound, two primary retrosynthetic strategies are proposed, differing in the timing of the introduction of the C5-cyano group.

Diagram: Retrosynthetic Pathways

Caption: High-level retrosynthetic disconnection of the target molecule.

Strategy A: Late-Stage C5-Cyanation

This strategy prioritizes the construction of the 2-methyl-isoquinolinone core, followed by the introduction of the nitrile group at the C5 position. This approach can be advantageous if the cyano group is sensitive to the reaction conditions required for ring formation or if it complicates the cyclization step.

Retrosynthetic Disconnection (Strategy A)

The key disconnections for this strategy are:

-

C-N Bond (N-Methylation): The final step is the methylation of the nitrogen atom of 5-cyano-1(2H)-isoquinolinone.

-

C5-CN Bond (Cyanation): The cyano group can be introduced onto the isoquinolinone ring through several methods, including a Sandmeyer reaction from a C5-amino precursor or a direct C-H cyanation.

-

Isoquinolinone Ring Formation: The isoquinolinone core can be constructed via transition-metal-catalyzed annulation reactions, such as an intramolecular Heck reaction.

Diagram: Retrosynthetic Pathway A

Caption: Detailed retrosynthetic pathway for Strategy A.

Forward Synthesis (Strategy A)

The synthesis commences with the coupling of 2-bromo-5-nitrobenzoic acid and allylamine. Standard peptide coupling conditions can be employed for this transformation.

Protocol:

-

To a solution of 2-bromo-5-nitrobenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Cool the mixture to 0 °C and add allylamine (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Purify the crude product by column chromatography on silica gel.

The synthesized N-allyl-2-bromo-5-nitrobenzamide can undergo an intramolecular Heck reaction to form the isoquinolinone ring. The nitro group can then be reduced to an amine.

Protocol:

-

In a sealed tube, dissolve N-allyl-2-bromo-5-nitrobenzamide (1.0 eq) in a solvent such as dimethylformamide (DMF).

-

Add a palladium catalyst, for instance, palladium(II) acetate (Pd(OAc)₂) (0.1 eq), and a phosphine ligand like triphenylphosphine (PPh₃) (0.2 eq).

-

Add a base, such as potassium carbonate (K₂CO₃) (2.0 eq).

-

Heat the mixture at 100-120 °C for 12-24 hours.

-

After cooling, filter the reaction mixture and concentrate the filtrate.

-

The crude nitro-isoquinolinone is then dissolved in ethanol or methanol, and a reducing agent such as tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂, Pd/C) is employed to reduce the nitro group to an amine.

-

Purify the resulting 5-amino-1(2H)-isoquinolinone by crystallization or column chromatography.

The Sandmeyer reaction is a classic and reliable method for converting an aryl amine to a nitrile.[1][2][3]

Protocol:

-

Dissolve 5-amino-1(2H)-isoquinolinone (1.0 eq) in an aqueous solution of a strong acid, such as hydrochloric acid (HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and potassium cyanide (KCN) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent and purify by chromatography to obtain 5-cyano-1(2H)-isoquinolinone.

The final step is the methylation of the isoquinolinone nitrogen.

Protocol:

-

To a solution of 5-cyano-1(2H)-isoquinolinone (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

Add a methylating agent, for example, methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.2 eq).

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Quench the reaction with water and extract the product.

-

Purify by recrystallization or column chromatography to yield the final product, this compound.

Strategy B: Early-Stage Introduction of the Cyano Group

This approach involves utilizing a starting material that already contains the cyano group at the desired position. This can lead to a more convergent synthesis, potentially reducing the number of steps. A key consideration is the stability and reactivity of the cyano-substituted intermediates.

Retrosynthetic Disconnection (Strategy B)

The main disconnections for this strategy are:

-

C-N Bond (N-Methylation): Similar to Strategy A, the final step is N-methylation.

-

Isoquinolinone Ring Formation: The isoquinolinone ring can be constructed from a suitably functionalized benzonitrile derivative, for instance, via a transition-metal-catalyzed annulation with an alkyne or a related synthon.

-

Precursor Synthesis: The key starting material, a 2-functionalized-4-cyanobenzene derivative, needs to be synthesized or sourced.

Diagram: Retrosynthetic Pathway B

Sources

In Silico Analysis of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile: A Technical Guide to Computational Drug Discovery

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This technical guide presents a comprehensive in silico modeling and docking study of a specific isoquinoline derivative, 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile. In the absence of specific experimental data for this compound, we will treat it as a novel entity and outline a complete computational workflow to predict its potential biological targets and pharmacokinetic properties. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery. We will delve into the rationale behind the selection of potential protein targets, provide detailed, step-by-step protocols for molecular docking and ADMET prediction, and emphasize the importance of robust validation techniques to ensure the scientific integrity of the computational results.

Introduction: The Promise of the Isoquinoline Scaffold

Isoquinoline and its derivatives have consistently demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Their rigid bicyclic structure provides an excellent framework for the precise spatial orientation of functional groups, enabling targeted interactions with a variety of biological macromolecules. The diverse mechanisms of action for isoquinoline-based compounds include the inhibition of crucial enzymes like kinases, topoisomerases, and poly(ADP-ribose) polymerase (PARP), as well as the modulation of protein-protein interactions.[1][3]

This compound is a relatively understudied member of this promising class of compounds. Its structure, featuring a lactam ring and a strategically placed nitrile group, suggests the potential for specific interactions with protein targets. The nitrile group, for instance, can act as a hydrogen bond acceptor or participate in other non-covalent interactions within a protein's binding site.

This guide will employ a prospective in silico approach to hypothesize and evaluate the potential therapeutic applications of this molecule. We will focus on a selection of high-priority protein targets implicated in cancer, a disease area where isoquinoline derivatives have shown significant promise.[1]

Target Selection: A Rationale-Driven Approach

Given the known activities of the broader isoquinoline class, we have selected the following high-value cancer targets for our in silico investigation:

-

Phosphoinositide 3-kinase (PI3K)/mechanistic Target of Rapamycin (mTOR): The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, controlling cell growth, proliferation, and survival. Several isoquinoline derivatives have been identified as inhibitors of this pathway.[1][4]

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation and is a well-established target in oncology. Quinoline and isoquinoline-like structures have been explored as EGFR inhibitors.[5]

-

Poly(ADP-ribose) Polymerase (PARP): PARP enzymes are crucial for DNA repair, and their inhibition is a validated strategy for treating certain cancers, particularly those with deficiencies in other DNA repair pathways. Some 1-oxo-dihydroisoquinoline derivatives have been investigated as PARP inhibitors.[3]

In Silico Workflow: From Structure to Predicted Activity

Our computational investigation will follow a structured workflow designed to predict the interaction of this compound with our selected targets and to estimate its drug-like properties.

Ligand Preparation

The initial step involves preparing the 3D structure of this compound for docking.

Protocol:

-

Obtain 2D Structure: The 2D structure of the molecule can be drawn using chemical drawing software such as ChemDraw or MarvinSketch. The SMILES (Simplified Molecular Input Line Entry System) string for the compound can also be used.

-

Convert to 3D: The 2D structure is then converted into a 3D conformation using a program like Open Babel or the builder tools within molecular modeling suites.

-

Energy Minimization: The 3D structure is subjected to energy minimization to obtain a low-energy, stable conformation. This is crucial as the initial 3D conversion may result in a high-energy state with unfavorable bond lengths and angles. Common force fields used for this purpose include MMFF94 or UFF.

Protein Target Preparation

The crystal structures of the selected protein targets are obtained from the Protein Data Bank (PDB).

Protocol:

-

PDB Search: Search the PDB for high-resolution crystal structures of the target proteins (PI3K, EGFR, PARP) in complex with a ligand. The presence of a co-crystallized ligand helps in defining the binding site.

-

Pre-processing: The raw PDB file needs to be prepared for docking. This typically involves:

-

Removing water molecules and other heteroatoms that are not relevant to the binding interaction.

-

Adding hydrogen atoms, as they are usually not resolved in crystal structures.

-

Assigning partial charges to each atom using a force field like Gasteiger.

-

Repairing any missing residues or loops if necessary.

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

Protocol:

-

Binding Site Definition: The binding site is defined based on the location of the co-crystallized ligand in the PDB structure or through prediction algorithms that identify cavities on the protein surface. A grid box is typically generated around the binding site to define the search space for the docking algorithm.

-

Docking Simulation: A docking program like AutoDock Vina is used to perform the simulation. The program will generate multiple possible binding poses of the ligand within the defined binding site.

-

Pose Analysis and Scoring: The docking results are a set of binding poses, each with a corresponding binding affinity score (usually in kcal/mol). The poses with the lowest binding energy are considered the most favorable.

Validation of Docking Protocols

To ensure the trustworthiness of the docking results, it is essential to validate the docking protocol.

Protocol:

-

Re-docking of the Co-crystallized Ligand: The native ligand from the crystal structure is extracted and then re-docked into the same binding site.

-

RMSD Calculation: The Root Mean Square Deviation (RMSD) between the predicted pose of the native ligand and its original crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.

Post-Docking Analysis and Interpretation

A low binding energy score from docking is a good indicator of potential binding, but a deeper analysis of the interactions is crucial.

Binding Interaction Analysis

The top-scoring poses of this compound within the active sites of PI3K, EGFR, and PARP should be visualized and analyzed to identify key non-covalent interactions, such as:

-

Hydrogen Bonds: The nitrile group and the carbonyl oxygen of the lactam ring are potential hydrogen bond acceptors.

-

Hydrophobic Interactions: The aromatic rings of the isoquinoline core can form hydrophobic interactions with nonpolar residues in the binding pocket.

-

Pi-Pi Stacking: The isoquinoline ring system can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

ADMET Prediction: Assessing Drug-Likeness

A potent molecule is not necessarily a good drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

Protocol:

-

Utilize ADMET Prediction Tools: Several online tools and software packages (e.g., SwissADME, pkCSM) can predict a wide range of physicochemical and pharmacokinetic properties.[6]

-

Analyze Key Parameters: The following parameters are crucial for assessing the drug-likeness of this compound:

-

Lipinski's Rule of Five: A set of rules to evaluate if a compound has properties that would make it a likely orally active drug in humans.

-

Solubility: Poor aqueous solubility can hinder absorption.

-

Bioavailability: The fraction of the administered dose that reaches systemic circulation.

-

CYP450 Inhibition: Inhibition of cytochrome P450 enzymes can lead to drug-drug interactions.

-

Toxicity: Predictions of potential cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and other toxicities.

-

Table 1: Predicted ADMET Properties of this compound (Hypothetical Data)

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 184.19 g/mol | < 500 |

| LogP | 1.5 | < 5 |

| Hydrogen Bond Donors | 0 | < 5 |

| Hydrogen Bond Acceptors | 3 | < 10 |

| Aqueous Solubility | Moderately Soluble | High to Moderate |

| GI Absorption | High | High |

| BBB Permeant | No | Varies with target |

| CYP2D6 Inhibitor | No | No |

| hERG Inhibitor | Low Risk | Low Risk |

Conclusion and Future Directions

This in silico guide has outlined a comprehensive and scientifically rigorous workflow for the initial assessment of this compound as a potential therapeutic agent. The proposed molecular docking studies against PI3K, EGFR, and PARP will provide valuable insights into its potential binding modes and affinities. Furthermore, the ADMET predictions will offer a preliminary evaluation of its drug-like properties.

It is imperative to underscore that in silico predictions are hypotheses that must be validated through experimental studies. The findings from this computational analysis should be used to prioritize and guide future laboratory research, including chemical synthesis, in vitro enzyme assays, and cell-based proliferation assays. The synergy between computational and experimental approaches is paramount for accelerating the discovery of novel and effective therapeutics.

References

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC. [Link]

-

Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (2016). NIH. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Bioinformation. [Link]

-

Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (n.d.). NIH. [Link]

-

Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). NIH. [Link]

-

Novel isoquinoline derivatives as antimicrobial agents. (2025). ResearchGate. [Link]

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI. [Link]

-

ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin. [Link]

-

Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders. (n.d.). MDPI. [Link]

-

Novel 5-oxo-hexahydroquinoline derivatives: design, synthesis, in vitr. (2017). DDDT. [Link]

-

Synthesis of 2,3-Dihydroimidazo[1,2- b ]isoquinoline-5(1 H )-one and Derivatives. (2025). ResearchGate. [Link]

-

A Convenient Method for the Preparation of 4-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic Acid Derivatives. (2006). Sci-Hub. [Link]

-

Full article: 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (n.d.). Taylor & Francis Online. [Link]

-

1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021). NIH. [Link]

-

Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. (n.d.). PMC - NIH. [Link]

-

Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (n.d.). ResearchGate. [Link]

-

Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (2016). Scitechnol. [Link]

Sources

- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Isoquinolinone Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide on its Discovery, History, and Therapeutic Applications

The isoquinolinone scaffold, a bicyclic aromatic heterocycle, has emerged as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1][2] Its unique structural features and synthetic tractability have allowed for the exploration of a vast chemical space, leading to the discovery of potent modulators of various biological targets.[3] This technical guide provides a comprehensive overview of the discovery and history of isoquinolinone derivatives, their evolving role in drug development, and the key therapeutic areas where they have made a significant impact.

From Coal Tar to Clinical Candidates: A Historical Perspective

The journey of the parent isoquinoline ring system began with its isolation from coal tar in the late 19th century.[4] However, the medicinal significance of the isoquinolinone core, a lactam derivative of isoquinoline, came to the forefront much later. Initially, research into isoquinoline alkaloids, naturally occurring compounds with a wide range of biological activities, paved the way for a deeper understanding of this heterocyclic family.[5][6] Many of these natural products, such as berberine and morphine, contain the isoquinoline framework and have been used in traditional medicine for centuries.[4][5]

The synthetic exploration of isoquinolinone derivatives began in earnest in the 20th century, with the development of classical synthetic methodologies like the Bischler-Napieralski and Pictet-Gams reactions, which provided access to a variety of substituted isoquinolines that could be further modified to isoquinolinones.[1][7] These early synthetic efforts were crucial in enabling medicinal chemists to systematically investigate the structure-activity relationships (SAR) of this scaffold, moving beyond the realm of natural products to rationally designed therapeutic agents.[8]

A Versatile Pharmacophore: Targeting Key Pathological Pathways

The true value of the isoquinolinone scaffold lies in its ability to be tailored to interact with a multitude of biological targets with high affinity and selectivity. This versatility has led to its successful application in several key therapeutic areas.

The Rise of PARP Inhibitors: A New Paradigm in Cancer Therapy

One of the most significant success stories for isoquinolinone derivatives is in the field of oncology, specifically as inhibitors of poly(ADP-ribose) polymerase (PARP).[9] PARP enzymes, particularly PARP-1, play a critical role in DNA repair.[9] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, inhibiting PARP leads to synthetic lethality, a state where the combination of two genetic defects is lethal to the cell, while either defect alone is not.

The discovery of isoquinolinone-based PARP inhibitors marked a significant advancement in targeted cancer therapy.[10] These compounds mimic the nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of the PARP enzyme and preventing its function.[9] This mechanism of action is crucial for their therapeutic effect. Several isoquinolinone derivatives have demonstrated potent PARP-1 inhibitory activity, with some advancing into clinical trials and receiving regulatory approval.[11][12]

Table 1: Potency of Selected Isoquinolinone-Based PARP-1 Inhibitors

| Compound | PARP-1 IC50 (µM) | Reference |

| Thieno[2,3-c]isoquinolin-5-one (TIQ-A) | 0.45 ± 0.1 | [9] |

| 5-hydroxy TIQ-A derivative | 0.39 ± 0.19 | [9] |

| 5-methoxy TIQ-A derivative | 0.21 ± 0.12 | [9] |

| Dihydroisoquinolone 1a | 13 | [11] |

| Isoquinolone 1b | 9.0 | [11] |

Modulating the Kinome: Isoquinolinones as Kinase Inhibitors

Protein kinases are another major class of drug targets, playing a central role in cellular signaling pathways that are often dysregulated in diseases like cancer and inflammatory disorders.[13] The isoquinolinone scaffold has proven to be a valuable template for the design of potent and selective kinase inhibitors.[13][14] By modifying the substitution patterns on the isoquinolinone ring, researchers have been able to target a variety of kinases with high precision.[13]

For example, derivatives of isoquinoline have been developed as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[15] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.[13] Furthermore, isoquinoline-tethered quinazoline derivatives have been synthesized and shown to have enhanced inhibitory activity against HER2, a receptor tyrosine kinase that is overexpressed in certain types of breast cancer.[16][17]

Workflow for the Evaluation of Kinase Inhibitory Potential

Caption: A generalized workflow for assessing the kinase inhibitory activity of isoquinolinone derivatives.

Targeting the Central Nervous System: A New Frontier

More recently, the therapeutic potential of isoquinolinone derivatives has been explored for the treatment of central nervous system (CNS) disorders. Their ability to cross the blood-brain barrier and interact with various CNS receptors makes them attractive candidates for developing novel antipsychotics and neuroprotective agents.[18]

A series of novel isoquinolinone derivatives have been synthesized and evaluated as multi-target agents, demonstrating high affinity for dopamine D2 and various serotonin (5-HT) receptors, which are key targets in the treatment of schizophrenia.[18] These multi-target compounds offer the potential for improved efficacy and a better side-effect profile compared to existing treatments.[18]

Synthetic Strategies: Building the Isoquinolinone Core

The synthesis of the isoquinolinone scaffold is a well-established field, with numerous methods available to medicinal chemists.[2][19] Traditional methods such as the Pomeranz-Fritsch, Bischler-Napieralski, and Pictet-Gams reactions remain valuable tools for constructing the core isoquinoline ring system.[1] More contemporary approaches often employ transition-metal catalysis to achieve higher efficiency and functional group tolerance.[2]

A Representative Synthetic Protocol: Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding isoquinolinones.

Step 1: Amide Formation A β-phenylethylamine is acylated with an appropriate acid chloride or anhydride to form the corresponding amide.

Step 2: Cyclization The amide is then treated with a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to induce an intramolecular electrophilic aromatic substitution, leading to the formation of a 3,4-dihydroisoquinoline.

Step 3: Aromatization (Oxidation) The resulting 3,4-dihydroisoquinoline can be oxidized to the aromatic isoquinolinone using a variety of oxidizing agents, such as potassium permanganate (KMnO₄) or palladium on carbon (Pd/C) with a hydrogen acceptor.

Signaling Pathway Modulation by Isoquinolinone Derivatives

Caption: Simplified diagram illustrating the inhibitory effects of isoquinolinone derivatives on PARP-1 and protein kinases, leading to downstream cellular consequences.

The Future of Isoquinolinone Derivatives in Medicine

The isoquinolinone scaffold continues to be a fertile ground for drug discovery.[20][21] Its proven success in targeting diverse and challenging disease pathways has solidified its status as a "privileged scaffold" in medicinal chemistry.[3][22] Ongoing research is focused on developing novel derivatives with improved potency, selectivity, and pharmacokinetic properties.[23][24] The exploration of new therapeutic applications, particularly in the areas of neurodegenerative diseases and infectious agents, promises to further expand the medicinal impact of this remarkable heterocyclic core.[25][26] With advancements in synthetic chemistry and a deeper understanding of disease biology, the future for isoquinolinone-based therapeutics looks exceptionally bright.[27][28][29][30][31][32]

References

- Application Notes and Protocols for 4-Substituted Isoquinolines as Kinase Inhibitors. Benchchem.

- Novel Isoquinolinone-Derived Inhibitors of Poly(ADP-ribose) Polymerase-1: Pharmacological Characterization and Neuroprotective Effects in an in Vitro Model of Cerebral Ischemia. DOI.

- Isoquinoline derivatives and its medicinal activity. (2024).

- Mahadeviah, C., Nagaraj, P. K., Pasha, T. Y., & Marathi, P. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.

- Kirad, S. P., Pr, D., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability.

- (2025). Request PDF on ResearchGate.

- Chithra, M., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry.

- Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry (RSC Publishing).

- Recent Advances in Synthetic Isoquinoline-Based Deriv

- Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (2021). PMC - NIH.

- Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.

- Chithra, M., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. NIH.

- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-comp

- Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones. (2020). ACS Omega.

- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2021). MDPI.

- Isoquinolinone derivatives as parp inhibitors. (2002).

- Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking. (2014). PMC - PubMed Central.

- 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2022). Taylor & Francis Online.

- Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. (2025). Request PDF.

- Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids.

- Isoquinolin-1 (2h) -one derivatives as parp-1 inhibitors. (2010).

- Recent Advances in Synthetic Isoquinoline-Based Deriv

- Recent Advances in Synthetic Isoquinoline-Based Deriv

- Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021). Bentham Science.

- The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design. NINGBO INNO PHARMCHEM CO.,LTD.

- The Dawn of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Isoquinoline Alkaloids and Their Derivatives. Benchchem.

- Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021).

- Synthesis and Investigation of Tricyclic Isoquinoline Deriv

- Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents: Synthesis and pharmacological evalu

- Chapter 7: Isoquinolines. (2015). Books.

- Isoquinolines. (2015).

- Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2020). PubMed.

- An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. (2020). Request PDF.

Sources

- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 7. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 8. nbinno.com [nbinno.com]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. WO2002090334A1 - Isoquinolinone derivatives as parp inhibitors - Google Patents [patents.google.com]

- 11. tandfonline.com [tandfonline.com]

- 12. WO2010133647A1 - Isoquinolin-1 (2h) -one derivatives as parp-1 inhibitors - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines [mdpi.com]

- 15. Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents: Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. books.rsc.org [books.rsc.org]

- 23. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [ouci.dntb.gov.ua]

- 28. benthamdirect.com [benthamdirect.com]

- 29. researchgate.net [researchgate.net]

- 30. books.rsc.org [books.rsc.org]

- 31. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety, Toxicity, and Handling of CAS 1374651-91-8

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the available safety, toxicity, and handling information for the chemical compound identified by CAS number 1374651-91-8. It is intended to serve as an essential resource for researchers, scientists, and professionals in the field of drug development who may be working with this substance. Due to a notable lack of extensive, publicly available toxicological data for this specific compound, this guide employs a precautionary, structurally analogous approach to hazard assessment. By examining the toxicological profiles of related chemical classes, including isoquinoline-carbonitriles and pyrazole-carboxamides, this document offers critical insights into potential risks and outlines rigorous, field-proven protocols for safe handling, storage, and emergency response. The information herein is synthesized to ensure scientific integrity and empower laboratory personnel to make informed decisions that prioritize safety and experimental validity.

Chemical Identification and the Challenge of Ambiguity

The Chemical Abstracts Service (CAS) number 1374651-91-8 is predominantly associated with the chemical name 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile . However, it is crucial for researchers to be aware that some suppliers may erroneously list this CAS number with an alternative name, such as 1-(1-methylethyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)phenyl]-1H-pyrazole-4-carboxamide. This discrepancy necessitates a rigorous internal verification of the compound's structure and identity upon acquisition. For the purposes of this guide, all subsequent information will pertain to This compound .

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 1374651-91-8 |

| Primary Chemical Name | This compound |

| Molecular Formula | C₁₁H₈N₂O |

| Molecular Weight | 184.19 g/mol |

| MDL Number | MFCD22376801 |

Known Hazards and Precautionary Classification

In-Depth Toxicological Assessment through Structural Analogy

Given the paucity of specific data for CAS 1374651-91-8, a responsible safety assessment necessitates an examination of its core structural motifs: the isoquinoline-carbonitrile core and, for the purpose of addressing the naming ambiguity, the pyrazole-carboxamide class.

The Isoquinoline-Carbonitrile Moiety: A Profile of Potential Hazards

The isoquinoline scaffold is a common feature in many biologically active compounds. The presence of a carbonitrile (cyanide) group introduces a potential for toxicity. While the nitrile group in this compound is covalently bound, the possibility of its release under certain metabolic or environmental conditions, though often low, should not be entirely dismissed.

General hazards associated with related isoquinoline and nitrile-containing compounds can include:

-

Irritation: Skin, eye, and respiratory tract irritation are common hazards for many nitrogen-containing heterocyclic compounds[3].

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled are warnings associated with some substituted isoquinolines and related nitriles[2][4][5].

The Pyrazole-Carboxamide Class: A Case Study in Unexpected Toxicity

Although the primary identity of CAS 1374651-91-8 is not a pyrazole-carboxamide, the documented naming confusion makes it prudent to consider the toxicology of this class. Recent research has highlighted that some 1-methyl-1H-pyrazole-5-carboxamide derivatives, despite showing low cytotoxicity in standard in vitro assays, exhibited significant acute toxicity in rodent models[1][6][7][8].

The mechanism of this toxicity was linked to the inhibition of mitochondrial respiration [1][6][7][8]. This is a critical finding, as it underscores that standard cytotoxicity assays may not be predictive of in vivo toxicity for this chemical class. The potent cytotoxicity was observed in respiring rat hepatocytes, suggesting that the toxicity is associated with metabolic activity[1][6][7].

This authoritative grounding in the potential for mitochondrial toxicity within a structurally related class, even if based on a naming discrepancy, provides a compelling argument for exercising extreme caution and considering specialized toxicological assessments for any novel compound containing a pyrazole-carboxamide-like structure.

Recommended Handling and Personal Protective Equipment (PPE)

Based on the available information and the principle of handling data-poor compounds with caution, the following handling procedures are recommended.

Engineering Controls

-

Ventilation: All handling of solid material and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Containment: Use of a glove box or other containment strategies is advisable for procedures involving fine powders or the potential for aerosol generation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling CAS 1374651-91-8.

-

Eye and Face Protection: Chemical safety goggles and a face shield should be worn to protect against splashes and airborne particles.

-

Skin Protection:

-

Gloves: Wear nitrile or other chemically resistant gloves. It is advisable to double-glove. Always inspect gloves for tears or holes before use and dispose of them properly after handling[9].

-

Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is required.

-

Additional Protection: For larger quantities or tasks with a higher risk of exposure, consider the use of an impervious apron and arm sleeves.

-

-

Respiratory Protection: If there is a risk of inhalation and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.

-

Contaminated clothing should be removed immediately and decontaminated before reuse.

Experimental Protocols: A Self-Validating System

Workflow for Safe Handling and Experimentation

The following diagram outlines a logical workflow for the safe handling of CAS 1374651-91-8, from receipt to disposal. This workflow is designed as a self-validating system, with built-in checks to ensure safety at each stage.

Caption: Workflow for the safe handling of CAS 1374651-91-8.

Step-by-Step Protocol for Solution Preparation

-

Preparation: Assemble all necessary equipment (spatula, weigh boat, volumetric flask, solvent, magnetic stir bar, etc.) inside the chemical fume hood.

-

Tare: Place the weigh boat on a tared analytical balance inside the fume hood.

-

Weighing: Carefully transfer the desired amount of CAS 1374651-91-8 to the weigh boat. Avoid creating dust.

-

Transfer: Gently transfer the weighed solid into the volumetric flask.

-

Dissolution: Add a small amount of the desired solvent to the flask and swirl to dissolve the solid.

-

Dilution: Once dissolved, dilute to the final volume with the solvent.

-

Mixing: Cap the flask and invert several times to ensure a homogenous solution.

-

Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Incompatibilities: Keep away from strong oxidizing agents.

-

Stability: While specific stability data is unavailable, it should be considered stable under recommended storage conditions.

Emergency Procedures

First Aid Measures

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Response

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep up the absorbed material and place it in a sealed container for disposal.

-

Clean the spill area with a suitable solvent and then with soap and water.

-

-

Large Spills:

-

Evacuate the laboratory and notify emergency personnel.

-

Prevent the spill from entering drains or waterways.

-

Disposal Considerations

All waste containing CAS 1374651-91-8 must be treated as hazardous waste. Dispose of in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain.

Conclusion: A Call for Vigilance

The safety and toxicological profile of CAS 1374651-91-8, or this compound, is largely uncharacterized. This guide emphasizes the critical need for a precautionary approach, grounded in the known hazards of analogous chemical structures. The potential for irritation and, by extension from related pyrazole-carboxamides, the possibility of more severe, unexpected toxicities such as mitochondrial inhibition, must inform all handling and experimental design. By adhering to the rigorous protocols outlined in this document, researchers can mitigate risks and foster a culture of safety when working with this and other data-poor chemical compounds.

References

- CymitQuimica. (n.d.). Safety Data Sheet 1374651-91-8.

-

Preston, S., Garcia-Bustos, J., Hall, L. G., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840–844. [Link]

- Monash University. (2021). 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity.

- ResearchGate. (2020). 1-Methyl-1 H -pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity.

- Appchem. (n.d.). This compound.

- Capot Chemical. (n.d.). MSDS of Isoquinoline-7-carbonitrile.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- PubChem. (n.d.). 3-Isoquinolinecarbonitrile.

- Matrix Scientific. (n.d.). 1,2-Dihydro-2-methyl-1-oxoisoquinoline-5-carbonitrile.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (n.d.). Isoquinoline-1-carbonitrile, 99%.

- Capot Chemical. (2026). MSDS of 2-Oxo-1,2,3,4-tetrahydro-quinoline-6-carboxylic acid.

- Sigma-Aldrich. (n.d.). Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate.

- TCI Chemicals. (n.d.). Morpholine.

- PubChem. (n.d.). PubChem.

-

Wang, Y., Zhi, Y., Jin, Q., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499–1518. [Link]

- U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole-5-carboxamide, 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-.

- U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole-5-carboxamide, 4-chloro-N-[[4-(1,1-dimethylethyl)phenyl]methyl]-3-ethyl-1-methyl-.

- AERU. (n.d.). N-(5-hydroxy-5-(1,3-dimethylbutyl)-2-oxo-2,5-dihydrothiophen-4-yl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide.

Sources

- 1. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Isoquinolinecarbonitrile | C10H6N2 | CID 5076808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. capotchem.cn [capotchem.cn]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. research.monash.edu [research.monash.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. capotchem.com [capotchem.com]

Methodological & Application

Synthetic route for 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile from starting materials

For: Researchers, scientists, and drug development professionals.

Introduction

The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The derivative, 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile, is of particular interest due to the presence of the cyano group, a versatile functional handle for further molecular elaboration and a key pharmacophoric element in various therapeutic agents. This application note provides a detailed, technically sound, and field-proven synthetic route for the preparation of this target molecule from readily available starting materials. The presented strategy emphasizes robust and scalable reactions, with a focus on the causality behind experimental choices to ensure reproducibility and high yields.